Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
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Overview
Description
“Ethyl 4,5-dimethyl-2-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The synthesis of such compounds has been widespread . There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of several functional groups. The piperidine ring, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of piperidine derivatives can be inferred from the literature . For example, they are generally stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications
Antiproliferative Activity
A study by Ghorab et al. (2013) presented novel thiophene and thienopyrimidine derivatives exhibiting significant antiproliferative activity against breast and colon cancer cell lines. These compounds, including variations of thiophene derivatives, demonstrated remarkable activity, underscoring the potential of thiophene-based compounds in cancer therapy (Ghorab et al., 2013).
Antimycobacterial Activity
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, revealing a promising compound with significant activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in tuberculosis treatment (Jeankumar et al., 2013).
Chemical Synthesis and Characterization
Li-jua (2015) focused on the synthesis of related compounds, emphasizing the chemical processes and yields, which contributes to understanding the synthetic routes and potential modifications for enhancing biological activity or solubility (Tang Li-jua, 2015).
GPIIb/IIIa Integrin Antagonists
Hayashi et al. (1998) explored the development of fibrinogen receptor antagonists, highlighting the role of trisubstituted beta-amino acid derivatives, including a compound with significant platelet aggregation inhibitory activity. This research underscores the compound's therapeutic potential, particularly in antithrombotic treatment (Hayashi et al., 1998).
Future Directions
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-5-29-22(26)19-15(3)16(4)30-21(19)23-20(25)17-10-9-14(2)18(13-17)31(27,28)24-11-7-6-8-12-24/h9-10,13H,5-8,11-12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVPMKLXHYYUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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